molecular formula C26H32N4O7 B14250401 L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- CAS No. 291761-42-7

L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl-

Cat. No.: B14250401
CAS No.: 291761-42-7
M. Wt: 512.6 g/mol
InChI Key: QZRPGKUGLXWPCR-CMOCDZPBSA-N
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Description

L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- is a peptide compound composed of four amino acids: L-serine, L-phenylalanine, L-proline, and L-tyrosine. Peptides like this one play crucial roles in various biological processes, including cell signaling, enzyme activity regulation, and structural functions within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate enzyme activity, influence cell signaling pathways, and affect protein-protein interactions. For example, L-serine is known to activate glycine receptors and upregulate PPAR-γ, resulting in neurotransmitter synthesis and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of L-serine and L-tyrosine residues allows for potential phosphorylation and oxidation reactions, respectively, which can modulate the peptide’s activity and interactions.

Properties

CAS No.

291761-42-7

Molecular Formula

C26H32N4O7

Molecular Weight

512.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C26H32N4O7/c27-19(13-16-5-2-1-3-6-16)25(35)30-12-4-7-22(30)24(34)28-20(14-17-8-10-18(32)11-9-17)23(33)29-21(15-31)26(36)37/h1-3,5-6,8-11,19-22,31-32H,4,7,12-15,27H2,(H,28,34)(H,29,33)(H,36,37)/t19-,20-,21-,22-/m0/s1

InChI Key

QZRPGKUGLXWPCR-CMOCDZPBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)O

Origin of Product

United States

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